Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
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Overview
Description
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a chemical compound with the molecular formula C6H4Br2N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate typically involves the bromination of pyrazine derivatives. One common method involves the reaction of 3,6-dibromopyrazine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction can modify the amino group to form different functional groups.
Scientific Research Applications
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-3,5-dibromopicolinate: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
2,5-Dibromopyrazine: Lacks the amino and carboxylate groups, making it less versatile in chemical reactions.
Uniqueness
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is unique due to the presence of both bromine atoms and an amino group, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research and industrial contexts.
Biological Activity
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazine core substituted with two bromine atoms and an amino group, which enhances its reactivity and interaction with biological targets. The molecular formula is C8H7Br2N2O2, and its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromine atoms and amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways involved in cell proliferation, apoptosis, and inflammation .
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are crucial in cancer cell signaling pathways.
- Antimicrobial Activity : It exhibits significant antibacterial properties against various strains due to its structural features that disrupt bacterial cell function .
- Antitumor Activity : Studies demonstrate that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antitumor Effects : A study evaluated the efficacy of this compound in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated potent cytotoxicity, particularly in the MDA-MB-231 cell line, where it exhibited a synergistic effect when combined with doxorubicin .
- Antimicrobial Activity : Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting the bacterial cell wall synthesis, leading to cell lysis .
- Kinase Inhibition Studies : Investigations into the compound's role as a kinase inhibitor revealed its potential in targeting the mitotic kinase Nek2, which is implicated in various cancers. RNAi studies showed that silencing Nek2 led to reduced tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The structural components of this compound significantly influence its biological activity. Modifications to the bromine substituents or the amino group can enhance or diminish its potency against specific targets. For instance:
- Substituting bromine with other halogens may alter enzyme binding affinity.
- Variations in the carboxylate group can impact solubility and bioavailability.
Properties
Molecular Formula |
C6H5Br2N3O2 |
---|---|
Molecular Weight |
310.93 g/mol |
IUPAC Name |
methyl 6-amino-3,5-dibromopyrazine-2-carboxylate |
InChI |
InChI=1S/C6H5Br2N3O2/c1-13-6(12)2-3(7)11-4(8)5(9)10-2/h1H3,(H2,9,10) |
InChI Key |
YRFARVMADBWHIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)N)Br)Br |
Origin of Product |
United States |
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